molecular formula C6H5NO3S B6200123 methyl 3-formyl-1,2-thiazole-5-carboxylate CAS No. 2763750-63-4

methyl 3-formyl-1,2-thiazole-5-carboxylate

Cat. No.: B6200123
CAS No.: 2763750-63-4
M. Wt: 171.18 g/mol
InChI Key: SWMGEQQJFCGJII-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1,2-thiazole-5-carboxylate is a heterocyclic compound with a thiazole ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both formyl and carboxylate functional groups in the thiazole ring makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-1,2-thiazole-5-carboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methanethiol, and dimethylformamide. The reaction proceeds through acid catalysis and subsequent deprotection steps to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-1,2-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the formyl or carboxylate groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: 3-carboxy-1,2-thiazole-5-carboxylate

    Reduction: 3-hydroxymethyl-1,2-thiazole-5-carboxylate

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Methyl 3-formyl-1,2-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-formyl-1,2-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Methyl 3-formyl-1,2-thiazole-5-carboxylate can be compared with other thiazole derivatives:

Properties

CAS No.

2763750-63-4

Molecular Formula

C6H5NO3S

Molecular Weight

171.18 g/mol

IUPAC Name

methyl 3-formyl-1,2-thiazole-5-carboxylate

InChI

InChI=1S/C6H5NO3S/c1-10-6(9)5-2-4(3-8)7-11-5/h2-3H,1H3

InChI Key

SWMGEQQJFCGJII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NS1)C=O

Purity

95

Origin of Product

United States

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